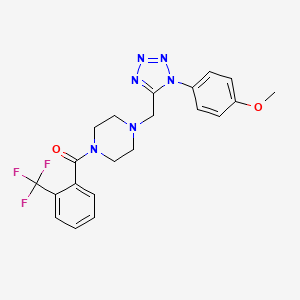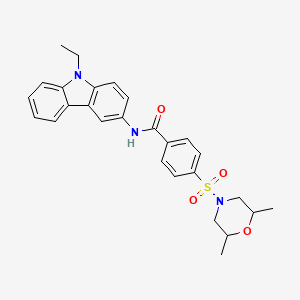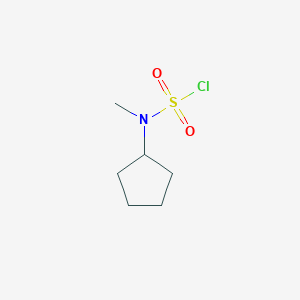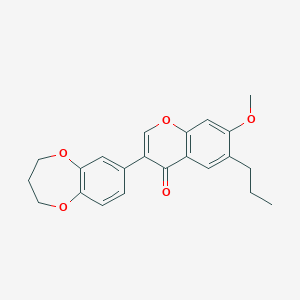![molecular formula C13H16F3NO B2796762 2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclobutan-1-ol CAS No. 2199868-87-4](/img/structure/B2796762.png)
2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an organic molecule with a cyclobutanol core, a trifluoromethyl group, and a phenyl group. Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .
Molecular Structure Analysis
The molecule likely has a chiral center at the carbon of the cyclobutanol ring attached to the methylamino group, which could potentially exist as two enantiomers. The trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its stereochemistry and the specific substituents on the phenyl ring. The trifluoromethyl group is highly electronegative, which could influence properties such as polarity and boiling point .Scientific Research Applications
Synthesis and Chemical Characteristics
Stereodivergent Syntheses : The compound has been used in the synthesis of novel β-amino acid derivatives, leading to the creation of enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides, which are the first reported β-amino acid oligomers containing two directly linked cyclobutane residues (Izquierdo et al., 2002).
Development of Cyclobutane Amino Acids : Efficient methods for synthesizing 2-substituted cyclobutane amino acids, like 1-amino-2-methylcyclobutane-1-carboxylic acids, have been developed using this compound, offering new possibilities in amino acid chemistry (Avenoza et al., 2005).
Crystallographic Studies : The compound has been the subject of crystallographic studies to understand its molecular structure, which is critical for designing new materials and pharmaceuticals (Dinçer et al., 2005).
Intermediates in Synthesis : It's used as a central intermediate in the synthesis of complex molecules like nelfinavir, which is a potent HIV protease inhibitor (Ikunaka et al., 2002).
Pharmaceutical Synthesis : In the synthesis of novel pharmaceutical compounds, it serves as a building block for creating structurally diverse and biologically active molecules (Koca et al., 2005).
Antimicrobial Applications : Derivatives of this compound have shown significant antimicrobial activities, suggesting potential use in developing new antimicrobial agents (Koparir et al., 2011).
Chemical Rearrangements : It has been involved in studies of unexpected chemical rearrangements, contributing to the understanding of complex chemical behaviors (Behrendt et al., 2006).
Peptide Synthesis : This compound plays a role in the development of new methods for incorporating cyclobutene derivatives into small peptides, expanding the toolbox for peptide synthesis (Meijere et al., 2010).
Lewis Acid-Catalyzed Reactions : Its derivatives have been used to study Lewis acid-catalyzed reactions, important in organic synthesis (Yao & Shi, 2007).
Crystallographic Analysis : Its derivatives have also been analyzed for their crystal structures, aiding in understanding molecular interactions and properties (Sarı et al., 2002).
Ester and Formyl Group Chemistry : It's used in studying the competition between ester and formyl groups in cyclobutene electrocyclic reactions, important for understanding reaction mechanisms (Niwayama & Houk, 1992).
Oligonucleotide Synthesis : The compound has potential applications in oligonucleotide synthesis, particularly in protecting groups for solid-phase synthesis (Grajkowski et al., 2001).
Cyclobutane Derivatives in Organic Synthesis : It's utilized in the synthesis of cyclobutane derivatives, which are important intermediates in organic synthesis and pharmaceutical development (Robinson et al., 1997).
Research Chemical Identification : Its derivatives have been identified and characterized in research chemicals, highlighting the need for accurate labeling and potential hazards in mislabeling (McLaughlin et al., 2016).
Organic Azides Chemistry : It's involved in studies of the cycloaddition of organic azides, contributing to the field of organic chemistry and synthesis (Brunner et al., 2005).
Stereochemistry in Organic Reactions : This compound is used to understand the stereochemistry of solvent capture in β-trimethylsilyl carbocations, which is crucial for designing stereoselective syntheses (Creary, 2023).
Chromene Synthesis : It serves as an intermediate in the synthesis of chromenes, compounds with potential applications in pigment and pharmaceutical industries (Bernard et al., 2004).
Mechanism of Action
properties
IUPAC Name |
2-[methyl-[[2-(trifluoromethyl)phenyl]methyl]amino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c1-17(11-6-7-12(11)18)8-9-4-2-3-5-10(9)13(14,15)16/h2-5,11-12,18H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYOZOQGHAICJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1C(F)(F)F)C2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclobutan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(naphthalen-2-yloxy)acetate](/img/structure/B2796680.png)


![2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2796683.png)
![methyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2796685.png)


![3-(4-fluorophenyl)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2796690.png)

![1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2796695.png)


![1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B2796698.png)
![4-Oxo-4-{[4-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B2796702.png)